molecular formula C20H25N3O4 B2882170 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1904073-91-1

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2882170
CAS No.: 1904073-91-1
M. Wt: 371.437
InChI Key: DPVILBNLJLIFJY-UHFFFAOYSA-N
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Description

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves multiple steps. One efficient method to prepare enantiomerically pure bicyclo[3.2.1]octane derivatives is via gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method can be followed by interrupted Nazarov cyclization to afford diastereomerically pure compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield highly oxidized bicyclo[3.2.1]octane derivatives, while reduction could produce less oxidized forms of the compound.

Scientific Research Applications

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:

    Chemistry: The compound is used in the synthesis of complex organic molecules and as a building block for creating new materials.

    Biology: It can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It can be utilized in the production of specialized chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can act as a diagnostic reagent for detecting beta-lactamases, enzymes that confer antibiotic resistance in bacteria . The compound binds to these enzymes, allowing for their detection and study.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its specific functional groups and the combination of a bicyclic structure with an ethoxyphenyl group. This uniqueness allows it to interact with specific molecular targets and be used in various scientific applications.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-2-27-17-6-4-3-5-16(17)21-20(26)22-13-7-8-14(22)12-15(11-13)23-18(24)9-10-19(23)25/h3-6,13-15H,2,7-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVILBNLJLIFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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